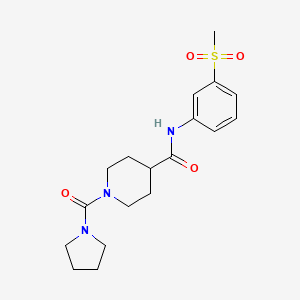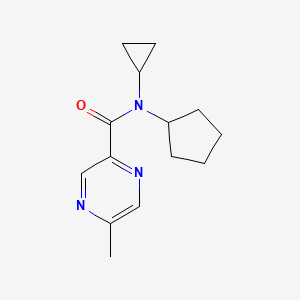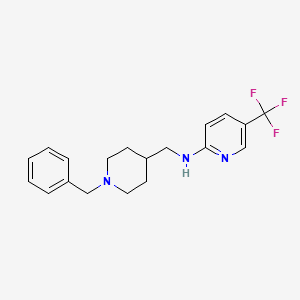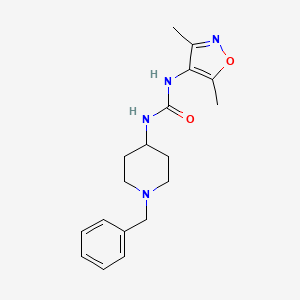
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide, also known as MSP-1014, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is thought to enhance GABAergic neurotransmission by binding to a specific site on the GABA receptor.
Biochemical and Physiological Effects:
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to decreased neuronal excitability. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has also been shown to decrease glutamate levels in the brain, which can lead to decreased neuronal excitability. In addition, N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to increase the expression of certain genes that are involved in GABAergic neurotransmission.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is that it has been shown to have anticonvulsant and anxiolytic effects in animal models, which makes it a promising candidate for further research as a therapeutic agent. However, one limitation of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are several future directions for research on N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide. One direction is to further investigate its potential as a treatment for epilepsy, anxiety, and neuropathic pain. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide and its potential side effects.
Synthesis Methods
The synthesis of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-methylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride to form the pyrrolidine amide. The final step involves the reaction of the pyrrolidine amide with piperidine-4-carboxylic acid to form N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide.
Scientific Research Applications
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been the subject of several scientific studies that have investigated its potential as a therapeutic agent. One study found that N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide had anticonvulsant effects in animal models of epilepsy. Another study found that N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide had anxiolytic effects in animal models of anxiety. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has also been investigated for its potential as a treatment for neuropathic pain.
properties
IUPAC Name |
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-26(24,25)16-6-4-5-15(13-16)19-17(22)14-7-11-21(12-8-14)18(23)20-9-2-3-10-20/h4-6,13-14H,2-3,7-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDBXNVAHYTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)


![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)


![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)

![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)

![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)